molecular formula C21H21BrN6O4S B12401908 [4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate

[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate

Cat. No.: B12401908
M. Wt: 533.4 g/mol
InChI Key: SWDJCAPWJLXKGI-UHFFFAOYSA-N
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Description

[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a sulfamate group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate typically involves multiple steps, starting with the preparation of the bromophenyl pyrimidine intermediate. This intermediate is then reacted with piperazine under specific conditions to form the piperazine-pyrimidine compound. The final step involves the introduction of the sulfamate group through a reaction with sulfamic acid or its derivatives. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the sulfamate group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-[[4-[4-(2-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate: Similar structure with a different position of the bromine atom.

    [4-[[4-[4-(3-chlorophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate: Chlorine atom instead of bromine.

    [4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] phosphate: Phosphate group instead of sulfamate.

Uniqueness

The uniqueness of [4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for halogen bonding, while the sulfamate group provides additional sites for hydrogen bonding and electrostatic interactions.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21BrN6O4S

Molecular Weight

533.4 g/mol

IUPAC Name

[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate

InChI

InChI=1S/C21H21BrN6O4S/c22-16-3-1-2-15(14-16)19-8-9-24-20(26-19)27-10-12-28(13-11-27)21(29)25-17-4-6-18(7-5-17)32-33(23,30)31/h1-9,14H,10-13H2,(H,25,29)(H2,23,30,31)

InChI Key

SWDJCAPWJLXKGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)N

Origin of Product

United States

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